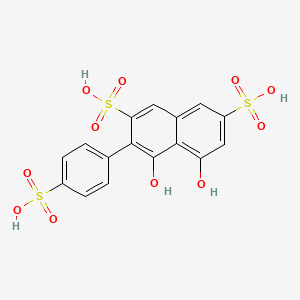
4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. It is commonly used in various scientific and industrial applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of hydroxyl groups, sulfonic acid groups, and a naphthalene ring, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of naphthalene-2,7-disulfonic acid with sulfanilic acid under acidic conditions to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the production of high-quality 4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and substituted naphthalene compounds. These products have diverse applications in various fields, including dye synthesis and pharmaceuticals .
Aplicaciones Científicas De Investigación
4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid has numerous scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions and fluoride ions.
Biology: Employed in biochemical assays and as a staining agent for visualizing biological samples.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and chelating agents.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid involves its ability to form complexes with metal ions and participate in redox reactions. The hydroxyl and sulfonic acid groups play a crucial role in these interactions, allowing the compound to act as a chelating agent and a redox mediator. These properties make it valuable in various analytical and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dihydroxy-2-(4-sulfophenylazo)naphthalene-3,6-disulfonic acid: Similar structure but different substitution pattern.
2-(4-Sulfophenylazo)chromotropic acid: Another sulfonated naphthalene derivative with similar applications.
Uniqueness
4,5-Dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
112668-00-5 |
|---|---|
Fórmula molecular |
C16H12O11S3 |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
4,5-dihydroxy-3-(4-sulfophenyl)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H12O11S3/c17-12-7-11(29(22,23)24)5-9-6-13(30(25,26)27)15(16(18)14(9)12)8-1-3-10(4-2-8)28(19,20)21/h1-7,17-18H,(H,19,20,21)(H,22,23,24)(H,25,26,27) |
Clave InChI |
GWNRFXKHXFFGBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















